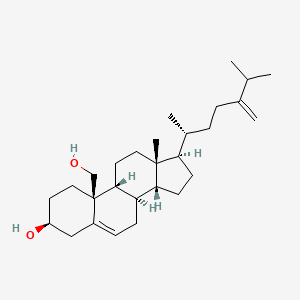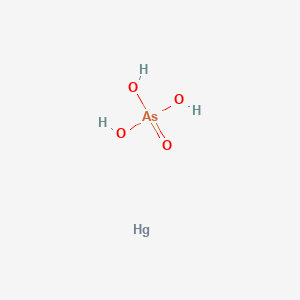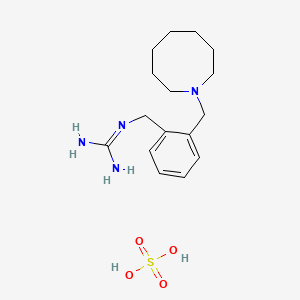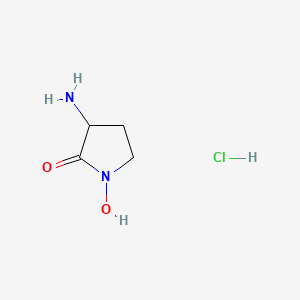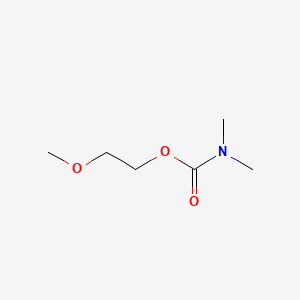
2-Methoxyethyl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl dimethylcarbamate, also known as dimethylcarbamic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . This compound is characterized by its carbamate functional group, which is a derivative of carbamic acid.
Vorbereitungsmethoden
2-Methoxyethyl dimethylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with 2-methoxyethyl chloroformate under controlled conditions . The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Methoxyethyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carbamates and alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of nerve function in pests.
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethyl dimethylcarbamate can be compared with other carbamate compounds, such as:
Dimethylcarbamic acid 2-ethoxyethyl ester: Similar in structure but with an ethoxyethyl group instead of a methoxyethyl group.
Dimethylcarbamic acid 2-butoxyethyl ester: Contains a butoxyethyl group, leading to different physical and chemical properties.
Dimethylcarbamic acid 2-propoxyethyl ester: Features a propoxyethyl group, which affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and effectiveness in various applications.
Eigenschaften
CAS-Nummer |
50883-78-8 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-methoxyethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H13NO3/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
GWQGUEQQIYWBKL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


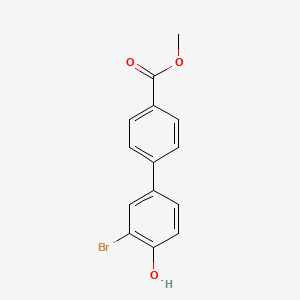
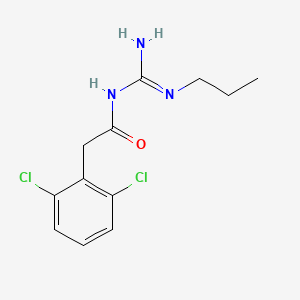
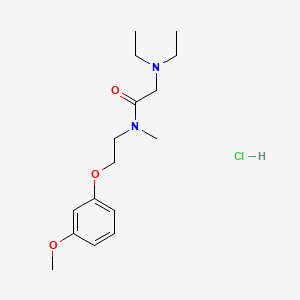

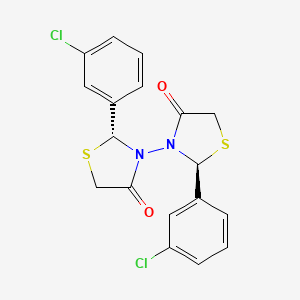
![2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide;hydrochloride](/img/structure/B12754057.png)
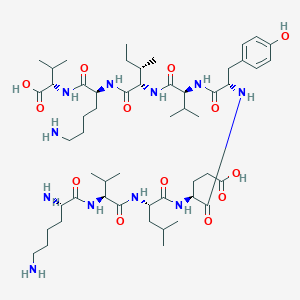
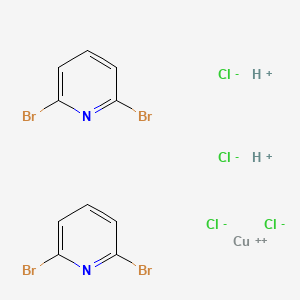
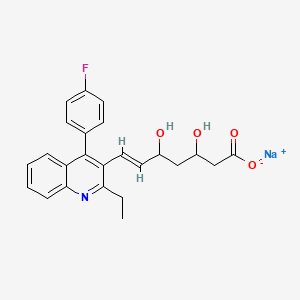
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)
